2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

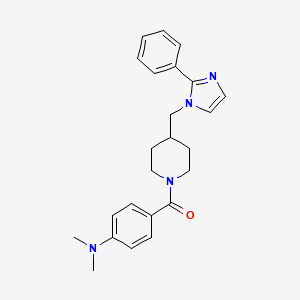

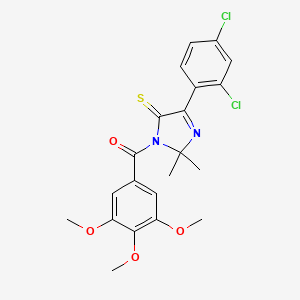

“2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a pyridazin-3-yloxy group .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a pyrrolidin-1-yl group, and a pyridazin-3-yloxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

Stereospecific Synthesis of Pyrrolidines

Research demonstrates the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions, utilizing sugar-derived enones and azomethine ylides derived from common amino acids. This method shows high diastereo- and regioselectivity, yielding pyrrolidines with defined stereochemistry, which could be relevant for compounds with similar functional groups or synthesis pathways (Udry et al., 2014).

Antiviral Activity of Pyridazinone Derivatives

Another study highlights the synthesis and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds, including reactions involving pyridazin-3-yl groups, showcase potential antiviral properties, suggesting applications in drug discovery and pharmaceutical chemistry (Attaby et al., 2006).

Catalytic Synthesis of Heterocycles

A platinum(II)-catalyzed method for synthesizing indolizines, pyrrolones, and indolizinones from pyridine propargylic alcohols and derivatives has been developed, providing an efficient route to highly functionalized heterocycles. This research could be relevant for the synthesis or transformation of compounds bearing pyrrolidine or ethanone groups (Smith et al., 2007).

Synthesis of Pyrrolidinone Derivatives

The efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins using a pyrrolidine-based catalyst has been reported. This methodology could potentially apply to the synthesis or functionalization of compounds similar to "2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" by providing access to γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

将来の方向性

The future directions for research on this compound could involve further exploration of its potential pharmacological activities, given the known activities of compounds containing a pyrrolidine ring . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.

特性

IUPAC Name |

2-cyclohexyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-16(11-13-5-2-1-3-6-13)19-10-8-14(12-19)21-15-7-4-9-17-18-15/h4,7,9,13-14H,1-3,5-6,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAVUTKBCNFWSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)

![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)

![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)

![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)

![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)

![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)

![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)